Naphthalene-1-carboxamidine
Description
Significance of Naphthalene-1-carboxamidine as a Molecular Scaffold in Organic Chemistry
This compound serves as a versatile molecular scaffold in organic synthesis and medicinal chemistry. Its structure, which combines the rigid, aromatic, and lipophilic naphthalene (B1677914) core with the basic and polar amidine group, provides a unique platform for the development of new functional molecules. The naphthalene moiety is a key feature in numerous bioactive compounds, where it can engage in various interactions with biological targets. The amidine group, a strong base, can participate in hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition and binding to enzymes and receptors. This duality makes this compound a valuable starting point for creating diverse libraries of compounds with a wide range of potential applications.
The compound's utility is further enhanced by the reactivity of its functional groups. The amidine moiety can undergo various chemical transformations, including acylation to form N-acylamidines, condensation with carbonyl compounds, and hydrolysis to the corresponding carboxylic acid and ammonia (B1221849). smolecule.com These reactions allow for the straightforward modification of the molecule, enabling chemists to fine-tune its properties for specific applications.
Overview of Contemporary Research Trajectories
Current research involving the this compound scaffold is primarily focused on its applications in medicinal chemistry. smolecule.com Scientists are exploring its potential in the following areas:
Antimicrobial Agents: A significant area of investigation is the development of new antimicrobial drugs. smolecule.com Derivatives of this compound have shown promise against various pathogens, including mycobacterial strains, which are responsible for diseases like tuberculosis. smolecule.com The rationale behind this research is that the naphthalene ring can enhance the penetration of the molecule into bacterial cells, while the amidine group can interact with essential bacterial enzymes or other cellular components. smolecule.com
Enzyme Inhibition: The amidine group is a known pharmacophore that can mimic the guanidinium (B1211019) group of arginine, a common amino acid in enzyme active sites. This property is being exploited to design inhibitors for various enzymes. Research has indicated that naphthalene derivatives can inhibit enzymes involved in bacterial metabolism. smolecule.com For instance, studies on related naphthalene-based compounds have explored their potential as inhibitors of enzymes like sphingosine (B13886) kinase, which is implicated in various diseases. nih.gov
Pharmaceutical Development: Beyond specific therapeutic areas, this compound is utilized as a fundamental building block for the synthesis of more complex and potentially therapeutic molecules. smolecule.com Its modular nature allows for the systematic exploration of structure-activity relationships, a key process in drug discovery.
Historical Context of Naphthalene-Derived Amidine Research
The history of naphthalene-derived amidine research is intrinsically linked to the broader history of naphthalene chemistry and the development of synthetic methods for amidines. Naphthalene itself was first isolated from coal tar in the early 1820s. wikipedia.org The development of methods to functionalize this aromatic system paved the way for the synthesis of a vast array of derivatives.
The synthesis of aromatic amidines, including those derived from naphthalene, was significantly advanced by the discovery of the Pinner reaction in 1877 by Adolf Pinner. wikipedia.org This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then be treated with ammonia or an amine to yield the corresponding amidine. wikipedia.orgjk-sci.com This method provided a reliable route to aromatic amidines and has been a cornerstone in their synthesis for over a century. jk-sci.comscielo.br Early investigations into aromatic diamidines in the 1930s and 1940s revealed their potential as antiprotozoal agents, which spurred further interest in this class of compounds. scielo.br Over the years, various other methods for amidine synthesis have been developed, including the direct addition of metalated amines to nitriles and metal-catalyzed approaches, further expanding the toolkit for creating novel naphthalene-derived amidines. scielo.brcore.ac.uk
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 61416-82-8 | capotchem.cnsigmaaldrich.com |
| Molecular Formula | C₁₁H₁₁ClN₂ | capotchem.cn |
| Molecular Weight | 206.67 g/mol | capotchem.cn |
| Appearance | White Solid | sigmaaldrich.com |
| Purity | 96% | sigmaaldrich.com |
| IUPAC Name | 1-naphthalenecarboximidamide hydrochloride | sigmaaldrich.com |
| InChI Key | OXDWHBYEKLTZHO-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELCHBVBYGSSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486483 | |
| Record name | NAPHTHALENE-1-CARBOXAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14805-64-2 | |
| Record name | NAPHTHALENE-1-CARBOXAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Naphthalene 1 Carboxamidine and Its Derivatives
Direct Amidation Approaches in Naphthalene-1-carboxamidine Synthesis
Direct amidation represents a fundamental approach to the synthesis of this compound. This method typically involves the reaction of a naphthalene-1-carboxylic acid or its derivative with an amine. One common strategy is the activation of the carboxylic acid, for instance, by converting it to 1-naphthoyl chloride, which then reacts with an appropriate amine. mdpi.com
Alternatively, various coupling agents can facilitate the direct reaction between the carboxylic acid and an amine. smolecule.com Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for direct amidation of a wide range of carboxylic acids and amines. nih.gov The reaction proceeds by adding the boron reagent to a solution of the acid and amine in a solvent like acetonitrile. nih.gov Another approach involves the use of silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM), which offers a sustainable and non-toxic alternative for mediating amidation reactions. chemistryviews.org
Thermal condensation of carboxylic acids and amines is also possible, though it generally requires high temperatures (above 160 °C) and is often limited to less sensitive substrates due to the formation of less reactive ammonium (B1175870) salts. mdpi.com
Table 1: Examples of Direct Amidation Conditions
| Carboxylic Acid Derivative | Amine | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Naphthalene-1-carboxylic acid | Ethylenediamine | Coupling agent | - | - | - | smolecule.com |
| Naphthalene-1-carboxylic acid | Substituted anilines | Thionyl chloride | Toluene | Reflux | - | mdpi.com |
| Phenylacetic acid | Benzylamine | Methyltrimethoxysilane (MTM) | Toluene | Reflux | 88 | chemistryviews.orgrsc.org |
| N-Boc-D-proline | Benzylamine | ZrCl4 | p-Xylene | Reflux | 79 (conversion) | rsc.org |
Guanidine-Mediated Reaction Pathways for Amidine Formation
Guanidines serve as important reagents in the formation of amidines. A common method involves the use of a guanylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, which reacts with amines to form the corresponding guanidines. nih.govscholaris.ca This reagent is particularly useful for converting amines into monosubstituted guanidines. scholaris.ca
The synthesis of the guanidine (B92328) core can be achieved through various transformations, including the use of thioureas, isothioureas, and carbodiimides. researchgate.net For instance, N- and N,N'-substituted guanidines can be obtained from the reaction of di-Boc thioureas with primary and secondary amines in the presence of a thiophilic metal salt like Hg(II) or Cu(II). researchgate.net
In the context of complex molecule synthesis, a triazone-protected guanidine can undergo a Biginelli condensation with a β-ketoester and an aldehyde to form dihydropyrimidines, which can then be deprotected to yield the desired guanidine-containing heterocycle. nih.gov
Cyanamide-Based Synthetic Strategies
Cyanamides are versatile building blocks for the synthesis of amidines. The cyanamide (B42294) functional group (R1R2N−C≡N) can react with various nucleophiles to form amidine structures. wikipedia.org For example, the reaction of a secondary amine with an aryl cyanate (B1221674) can produce a carbamimidate, which upon heating, eliminates an arenol (B1447636) to yield a cyanamide. wikipedia.org
One of the most common methods for preparing cyanamides involves the reaction of amines with the highly toxic cyanogen (B1215507) bromide. cardiff.ac.uk To avoid this hazardous reagent, alternative methods have been developed. For instance, trichloroacetonitrile (B146778) has been used as a less toxic cyano source in a one-pot, two-step procedure to synthesize a range of cyanamides. cardiff.ac.uk Another approach utilizes the in-situ generation of cyanogen chloride from the oxidation of TMSCN with hypochlorite (B82951) to achieve N-cyanation of various secondary amines. nih.gov
The addition of organometallic reagents, such as Grignard or organolithium reagents, to cyanamides is a well-established method for preparing disubstituted amidines. This reaction proceeds through a nucleophilic addition to the nitrile carbon of the cyanamide.
Table 2: Cyanamide-Based Synthetic Approaches
| Cyanamide Precursor | Reagent | Product Type | Key Features | Reference |
| Secondary Amine | Cyanogen Bromide | Cyanamide | Effective but uses highly toxic reagent. | cardiff.ac.uk |
| Secondary Amine | Trichloroacetonitrile | Cyanamide | Less toxic alternative to cyanogen bromide. | cardiff.ac.uk |
| Secondary Amine | TMSCN/Hypochlorite | Cyanamide | In-situ generation of cyanating agent. | nih.gov |
| Cyanamide | Grignard/Organolithium Reagents | Disubstituted Amidine | Nucleophilic addition to the nitrile. | - |
Applications of Isocyanates in this compound Preparation
Isocyanates are reactive intermediates that can be utilized in the synthesis of amidines. crowdchem.net One synthetic route involves the reaction of naphthalene-1-carboxylic acid derivatives with isocyanates. smolecule.com The Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, provides a pathway to generate isocyanates from carboxylic acids. nih.gov These isocyanates can then be reacted with amines to form urea (B33335) derivatives, which are structurally related to amidines. nih.gov
A more direct approach involves the cycloaddition–decarboxylation reaction of isocyanates with nitrones. sorbonne-universite.fr This base-promoted protocol allows for the direct assembly of amidine scaffolds at ambient temperature. For instance, a nitrone with a fused 1-naphthyl ring can react with an isocyanate to yield the corresponding amidine. sorbonne-universite.fr
Palladium-catalyzed reactions have also been employed, where para-substituted iodobenzenes react with tert-butyl isocyanide and an N-nucleophile to form amidines. acs.org However, this reaction showed no conversion with 2-naphthyl isocyanide, suggesting that the electronic properties of the isonitrile are crucial for this transformation. acs.org
Microwave-Assisted Synthesis Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technology has been successfully applied to the synthesis of amidines and related compounds, often leading to significantly reduced reaction times and cleaner product formation. scielo.brresearchgate.net
For example, the direct amidation of carboxylic acids and esters with anilines can be efficiently carried out under microwave irradiation. nih.govresearchgate.net In one study, the reaction of 2-naphthoic acid with 4-bromoaniline (B143363) was performed in a microwave reactor, demonstrating the feasibility of this approach for naphthalene-based systems. nih.govresearchgate.net Various conditions can be employed, including solvent-free reactions or the use of solvents like dimethylformamide (DMF). nih.gov
Microwave irradiation has also been used in the synthesis of cyclic amidines from amides, catalyzed by reagents such as ethyl polyphosphate, with high yields and short reaction times. scielo.br Furthermore, the synthesis of trisubstituted amidines through a multicomponent reaction of amines, isonitriles, and aldehydes can be facilitated by microwave heating. scielo.br The use of microwaves in conjunction with solid-phase organic synthesis has also gained attention, addressing some of the limitations of traditional solid-phase methods. at.ua
Table 3: Microwave-Assisted Synthesis of Amide and Amidine Derivatives
| Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Product Type | Reference |
| Quinoline-2-carboxylic acid, 4-bromoaniline | - | Solvent-free | 0.5 - 2 h | - | N-(4-bromophenyl)quinoline-2-carboxamide | nih.gov |
| 2-Naphthoic acid, 4-bromoaniline | - | DMF | 0.5 - 2 h | - | N-(4-bromophenyl)naphthalene-2-carboxamide | nih.govresearchgate.net |
| Amides | Ethyl polyphosphate | - | 8 min | 42-90 | Cyclic amidines | scielo.br |
| Amines, Isonitriles, Aldehydes | p-toluenesulfonic acid | - | 30 min | 39-89 | Trisubstituted amidines | scielo.br |
Photochemical and Radical-Mediated Synthesis of Carboxamidines
Photochemical and radical-mediated reactions offer alternative pathways for the synthesis of carboxamidines, often under mild conditions. Amidinyl radicals, which are key intermediates in these transformations, can be generated through various methods. acs.orgresearchgate.net
One approach involves the UV-vis light-promoted reduction of N-arylthiophene-2-carboxamidoximes to produce N-arylthiophene-2-carboxamidines. acs.orgresearchgate.net This method proceeds via the homolysis of N-O and C-N bonds, generating amidinyl radicals. acs.orgresearchgate.net This technique avoids the harsh conditions often required in conventional reductions of amidoximes. researchgate.net
Radical reactions have also been utilized in cycloaddition processes. For example, radical-mediated (4+2) cycloadditions provide an atom- and step-economical route to carbocyclic and heterocyclic compounds. rsc.org While not directly demonstrated for this compound, the principles of radical addition to unsaturated systems could potentially be applied. The generation of radicals from carboxylic acid derivatives, such as N-hydroxyphthalimide (NHPI) esters, is a well-established strategy in organic synthesis and can be initiated photochemically. beilstein-journals.org
Employment of Protecting Group Chemistry in Complex this compound Syntheses
In the synthesis of complex molecules containing the this compound moiety, protecting group chemistry is often indispensable. solubilityofthings.compressbooks.pub Protecting groups are used to temporarily mask reactive functional groups, preventing them from undergoing undesired reactions during a synthetic sequence. pressbooks.puborganic-chemistry.org
For example, in a multi-step synthesis, an amino group can be protected as a carbamate (B1207046) to decrease its nucleophilicity, allowing other parts of the molecule to react selectively with electrophiles. organic-chemistry.org Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which can be removed under acidic and basic conditions, respectively, allowing for orthogonal protection strategies. organic-chemistry.org
In the context of synthesizing complex guanidine-containing heterocycles, a Boc-protected pyrazole (B372694) carboxamidine can be used in a Biginelli reaction. nih.gov The Boc group is then removed in a subsequent step to reveal the guanidine functionality. nih.gov Similarly, in the synthesis of peptidomimetics, protecting groups like Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) are used for the guanidino group of arginine, and are removed in the final steps of the synthesis. uib.no The choice of protecting group is crucial and must be stable to the reaction conditions employed in the synthetic route while being readily removable when desired. organic-chemistry.orglibretexts.org
Optimization of Coupling Reactions for Amidine Bond Formation
The construction of the amidine functional group is a pivotal step in the synthesis of this compound. The optimization of this transformation is crucial for achieving high yields and purity. Traditional methods, such as the Pinner reaction, involve the acid-catalyzed reaction of nitriles (like 1-naphthalenecarbonitrile) with alcohols to form an imidate salt, which is then treated with an amine. semanticscholar.org However, this process often requires harsh, anhydrous conditions. rsc.org
Modern synthetic chemistry has introduced a variety of catalytic and coupling systems to streamline amidine synthesis under milder conditions. These methods often focus on the direct coupling of a carboxylic acid derivative or nitrile with an amine source. For instance, the activation of amides with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of a base like pyridine (B92270) facilitates the formation of di- and trisubstituted amidines. researchgate.net
Transition-metal catalysis has emerged as a powerful tool for amidine synthesis. Copper-catalyzed multicomponent reactions, for example, can efficiently couple an alkyne, a secondary amine, and a sulfonamide to produce N-sulfonylamidines. organic-chemistry.org Similarly, nickel-catalyzed decarbonylative amination presents an innovative route, converting readily available amides directly into amidines through a CO extrusion and intramolecular fragment coupling process. nih.gov The optimization of these reactions typically involves screening various catalysts, ligands, bases, solvents, and temperatures to maximize conversion and minimize side products. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with a base like N,N'-diisopropylethylamine (DIPEA) has been shown to be effective for related amide bond formations, providing high conversion rates across a range of substrates. researchgate.net
The following table summarizes various optimized conditions for amidine bond formation, which are applicable to the synthesis of this compound derivatives.
| Catalyst/Reagent System | Reaction Conditions | Substrate Scope | Key Findings |
| Pinner Reaction (HCl, Ethanol) | Anhydrous HCl gas in absolute ethanol, followed by amine addition. | Nitriles (e.g., 1-Naphthalenecarbonitrile) and alcohols. | A classic, widely used method, but often requires harsh, anhydrous conditions. semanticscholar.orgrsc.org |
| **Copper Catalysis (Cu(OTf)₂) ** | Cu(OTf)₂, secondary amine, sulfonamide. | Terminal alkynes, secondary amines, sulfonamides. | Enables efficient synthesis of N-sulfonylamidines via an ynamine intermediate. organic-chemistry.org |
| Nickel Catalysis | Nickel(II) catalyst, from amide precursors. | Readily available amides. | Proceeds via a decarbonylative amination through CO extrusion, offering high efficiency. nih.gov |
| EDC/HOAt/DIPEA | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxy-7-azabenzotriazole (HOAt), N,N'-diisopropylethylamine (DIPEA). | Carboxylic acids and amines. | Provides high conversion for a wide variety of substrates under mild conditions. researchgate.net |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | Tf₂O, pyridine. | Amides and amines. | Effective for preparing di- and trisubstituted amidines. researchgate.net |
Chemo- and Regioselective Synthesis of this compound Derivatives
Achieving chemo- and regioselectivity is paramount when synthesizing complex derivatives of this compound. This involves selectively modifying one functional group in the presence of others (chemoselectivity) or directing a reaction to a specific position on the naphthalene (B1677914) ring (regioselectivity).
Regioselectivity on the naphthalene ring system is often controlled through Directed ortho Metalation (DoM). In this strategy, a functional group on the ring directs a strong base, such as sec-butyllithium (B1581126) (sec-BuLi), to deprotonate a specific adjacent (ortho) position. For the naphthalene-1,8-diamide system, the amide groups can direct metalation to the 2- and 7-positions. dal.ca Quenching the resulting lithiated species with an appropriate electrophile allows for the precise installation of a new substituent. This method provides a powerful route to 2- and 2,7-disubstituted naphthalene derivatives, which can then be further elaborated. dal.ca
Enzymatic transformations also offer exceptional levels of selectivity. Unspecific peroxygenases (UPOs), for instance, can catalyze the oxyfunctionalization of naphthalene. Protein engineering of these enzymes can tune their activity to favor specific products, such as the regioselective hydroxylation of naphthalene to 1-naphthol, which can then be oxidized to 1,4-naphthoquinone. nih.gov
Chemoselectivity often involves the use of protecting groups or employing reaction conditions that discriminate between different functional groups. For example, during the synthesis of a complex molecule, the amidine function might be generated late-stage from a nitrile to avoid its interference with preceding reaction steps that are incompatible with the basicity or nucleophilicity of the amidine group. rsc.org
The table below outlines strategies for achieving selective synthesis of naphthalene derivatives.
| Strategy | Reagents and Conditions | Position of Functionalization (Regioselectivity) | Product Type |
| Directed ortho Metalation (DoM) | 1. sec-BuLi, TMEDA, -78 °C 2. Electrophile (e.g., I₂) | 2- and/or 7-positions on a naphthalene-1,8-diamide scaffold. | Mono- and di-ortho-functionalized naphthalene derivatives. dal.ca |
| Electrophilic Cyclization | I₂, ICl, or NIS on acetylenic malonates. | Highly regioselective formation of the naphthalene ring. | Substituted iodo-naphthalene derivatives ready for further coupling. acs.org |
| Enzymatic Oxyfunctionalization | Engineered unspecific peroxygenase (UPO), H₂O₂. | C1 and C4 positions of the naphthalene ring. | 1-Naphthol and 1,4-Naphthoquinone. nih.gov |
| Friedel-Crafts Acylation | In(III) catalysts, carboxylic acids. | Chemo- and regioselective acylation of aromatic ethers. | Acylated naphthalene ethers. acs.org |
Chemical Reactivity and Transformation Pathways of Naphthalene 1 Carboxamidine
Acylation Reactions of the Amidine Functional Group
The amidine functional group of naphthalene-1-carboxamidine is susceptible to acylation, a reaction that transforms the amidine into an N-acyl derivative or can lead to the formation of an amide. This transformation is a key step in modifying the compound's properties and for the synthesis of related structures. Acylation typically involves treating the amidine with an acylating agent, such as a carboxylic acid anhydride (B1165640) or an acyl chloride. google.com
The reaction generally proceeds by the nucleophilic attack of one of the nitrogen atoms of the amidine group on the electrophilic carbonyl carbon of the acylating agent. The conditions for these reactions can vary, with factors like temperature and the choice of catalyst playing a significant role. For instance, Friedel-Crafts acylation on naphthalene (B1677914) derivatives often occurs at temperatures between 40°C and 100°C. google.com While this typically applies to the acylation of the aromatic ring, similar principles of electrophilic substitution can be adapted for the functionalization of the amidine group under appropriate conditions.
| Reaction Type | Acylating Agent Example | Typical Product Class | Reference |
| N-Acylation | Acetic Anhydride | N-acetylthis compound | google.com |
| N-Acylation | Benzoyl Chloride | N-benzoylthis compound | google.com |
| Conversion to Amide | Lower Alkyl Carboxylic Acid Halide | Naphthalene-1-carboxamide | google.com |
This table presents plausible acylation reactions based on the general reactivity of amidines and naphthalene derivatives.
Condensation Reactions with Aldehydes and Ketones
This compound can participate in condensation reactions with carbonyl compounds, specifically aldehydes and ketones. These reactions are fundamental in organic synthesis for forming carbon-nitrogen double bonds (imines) and for constructing larger, more complex molecular frameworks. srmist.edu.in The reaction involves the nucleophilic addition of the amidine's amino group to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form an N-substituted imine or a related heterocyclic system. srmist.edu.infscj.edu
These condensations can be catalyzed by either acids or bases. srmist.edu.in The specific outcome of the reaction can be directed by controlling the reaction conditions and the nature of the carbonyl compound used. For example, the Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with a carbonyl group, followed by dehydration. srmist.edu.in
| Carbonyl Reactant | Reaction Type | Potential Product Structure | Reference |
| Benzaldehyde | Imine Formation | N-(benzylidene)this compound | srmist.edu.in |
| Acetone | Imine Formation | N-(propan-2-ylidene)this compound | fscj.edu |
| 2-Methoxybenzaldehyde | Knoevenagel-type Condensation | Conjugated Enone derivative | srmist.edu.in |
This table illustrates potential condensation reactions of this compound with various carbonyl compounds.
Hydrolytic Cleavage Mechanisms
The amidine functional group is susceptible to hydrolysis, a process that cleaves the carbon-nitrogen bonds. Under acidic or basic conditions, this compound can be hydrolyzed to naphthalene-1-carboxylic acid and ammonia (B1221849) or an amine. evitachem.comevitachem.comvulcanchem.com This reaction is a common characteristic of carboxamides and related functional groups. smolecule.com
In an acidic medium, the reaction is initiated by the protonation of one of the nitrogen atoms, which enhances the electrophilicity of the central carbon atom. A water molecule then acts as a nucleophile, attacking the carbon atom. This is followed by a series of proton transfers and the eventual departure of ammonia, leading to the formation of the corresponding carboxylic acid. Under basic conditions, a hydroxide (B78521) ion directly attacks the amidine carbon, initiating the cleavage. The stability of the naphthalene ring means it typically remains intact during this process.
Amidinyl Radical Generation and Reactivity
Amidinyl radicals are highly reactive intermediates that can be generated from suitable precursors. nih.gov While not extensively documented specifically for this compound, the generation of amidinyl radicals from other amidoxime (B1450833) derivatives is well-established, often through photolysis or treatment with specific reagents. nih.govacs.org For instance, amidinyl radicals can be generated from amidoxime benzoates using a stannane-diazo initiator. nih.gov Another method involves the UV-light promoted reduction of N-arylthiophene-2-carboxamidoximes. acs.orgresearchgate.net
Once generated, these nitrogen-centered radicals are classified as σ-type radicals and are considered nucleophilic. acs.org They can undergo a variety of synthetically useful transformations, including intramolecular addition to π-systems, which is a powerful method for constructing N-heterocycles like imidazolines. nih.govacs.org This reactivity opens up pathways for complex molecular construction starting from an amidine scaffold.
| Generation Method | Precursor Type | Key Reagents/Conditions | Reference |
| Reductive Cleavage | Amidoxime Benzoate | Stannane-diazo initiator | nih.gov |
| Photoreduction | N-Aryl-amidoxime | UV-Vis Light | acs.orgresearchgate.net |
| Photocatalysis | N-O Bond Cleavage | Electron transfer to NCR precursor | acs.orgrsc.org |
This table summarizes general methods for generating amidinyl radicals, which are applicable to derivatives of this compound.
Functionalization Potential for Novel Chemical Entities
This compound serves as a versatile scaffold for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. rsc.orgnih.gov The combination of the reactive amidine group and the functionalizable naphthalene core allows for extensive structural diversification.
The naphthalene ring can be functionalized through electrophilic substitution reactions, while the amidine group can be converted into various guanidine-containing structures or used as a handle for building larger peptidomimetic compounds. researchgate.netacs.orguib.no For example, guanidinylation of amines using reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a common strategy in the synthesis of biologically active molecules. uib.no Derivatives of naphthalene have been incorporated into complex structures targeting a range of biological targets, including CXCR4 antagonists and anticancer agents. rsc.orguib.no The synthesis of functionalized 1,5-naphthyridines and brominated naphthoquinones from naphthalene-based starting materials further highlights the broad synthetic utility of this chemical motif. nih.govresearchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is pivotal for identifying functional groups and understanding the molecular conformation of naphthalene-1-carboxamidine.
FTIR Spectroscopy: The FTIR spectrum of naphthalene (B1677914) derivatives reveals characteristic absorption bands. For instance, in a related naphthalene carboxamide, prominent signals are observed that can be correlated to this compound. The N-H stretching of an anilide group, indicative of the amide bond, typically appears around 3254 cm⁻¹. The disappearance of a broad O-H stretching band, which would be present in the carboxylic acid precursor, confirms the formation of the amide. The region between 1790 cm⁻¹ and 400 cm⁻¹ contains further informative signals. nih.gov For some chiral naphthalene-1-carboxamide derivatives, the most intense IR band is found at approximately 1680 cm⁻¹, often accompanied by weaker bands around 1618 cm⁻¹ and 1590 cm⁻¹. nih.govresearchgate.net The presence of a C=N stretching vibration is a key indicator for the carboxamidine group. researchgate.net
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. In studies of related naphthalene compounds, Raman spectra have been successfully recorded, offering insights into the molecular vibrations. nih.gov For example, in the analysis of fenthion, which contains aromatic rings, characteristic Raman bands were observed at 2951, 1065, 661, and 604 cm⁻¹. irdg.org Analysis of the amide I band (1600–1700 cm⁻¹) and amide II band (1510–1580 cm⁻¹) in FT-Raman spectra can reveal details about C=O stretching, N-H bending, and C-N stretching vibrations, which are crucial for characterizing the carboxamidine moiety. mdpi.com
Table 1: Characteristic Vibrational Frequencies for Naphthalene Derivatives
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Reference |
| N-H Stretch (Amide) | FTIR | ~3254 | nih.gov |
| C=O Stretch (Amide I) | FTIR | ~1680 (intense), 1662, 1639, 1614, 1588 | nih.govresearchgate.net |
| C=C Stretch (Aromatic) | FTIR | ~1618, 1590 | nih.govresearchgate.net |
| P=S Stretch | FT-Raman | 661, 650 | irdg.org |
| Amide I | FT-Raman | 1600-1700 | mdpi.com |
| Amide II | FT-Raman | 1510-1580 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of naphthalene derivatives shows distinct signals for the aromatic protons of the naphthalene ring system and the protons of the carboxamidine group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the position of the carboxamidine substituent. For naphthalene itself, proton signals are typically observed in the aromatic region. hmdb.cachemicalbook.com In more complex substituted naphthalenes, these signals can be further resolved and assigned using 2D NMR techniques like COSY. mdpi.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The carbon atoms of the naphthalene ring typically appear in the range of 100-150 ppm. mdpi.compdx.edu The carbon of the carboxamidine group (C=N) is expected to have a characteristic chemical shift further downfield. For naphthalene, carbon signals are observed around 125-135 ppm. hmdb.cachemicalbook.com The specific chemical shifts in this compound would be influenced by the electronic effects of the carboxamidine group.
Table 2: Representative NMR Data for Naphthalene Derivatives
| Nucleus | Type of Proton/Carbon | Typical Chemical Shift (ppm) | Reference |
| ¹H | Aromatic | 7.0 - 8.5 | hmdb.cachemicalbook.commdpi.com |
| ¹³C | Aromatic (CH) | 108 - 132 | mdpi.comchemicalbook.com |
| ¹³C | Aromatic (Quaternary) | 126 - 135 | mdpi.comchemicalbook.com |
| ¹³C | Methoxy (-OCH₃) | ~55 | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The molecular weight of this compound is 170.21 g/mol . smolecule.comsynblock.com
Different ionization techniques can be employed. Soft ionization methods, such as electrospray ionization (ESI), typically yield a prominent molecular ion peak ([M+H]⁺), confirming the molecular weight. acdlabs.com Hard ionization techniques, like electron impact (EI), cause fragmentation of the molecule, providing structural information. acdlabs.com The fragmentation of aromatic compounds like naphthalene often results in stable fragment ions. libretexts.org For naphthalene itself, the molecular ion peak is typically strong due to the stability of the aromatic system. libretexts.org The fragmentation pattern of this compound would show losses of moieties related to the carboxamidine group, such as the loss of NH₂ or the entire carboxamidine group.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂ | smolecule.com |
| Molecular Weight | 170.21 g/mol | smolecule.comsynblock.com |
| InChI Key | MELCHBVBYGSSOC-UHFFFAOYSA-N | smolecule.com |
X-ray Crystallography for Precise Solid-State Structure Determination
Table 4: Crystallographic Data for Related Naphthalene Derivatives
| Compound Family | Crystal System | Space Group | Key Structural Feature | Reference |
| Chiral Naphthalene-1-carboxamides | Monoclinic | P2₁ | Cyclic amide dimers or hydrogen-bonded chains | nih.govresearchgate.net |
| Chiral Naphthalene-1-carboxamides | Orthorhombic | P2₁2₁2₁ | Hydrogen-bonded chains | nih.govresearchgate.net |
| Schiff base metal complexes | Tetragonal, Cubic, Monoclinic | - | - | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule and to characterize its optical properties. The naphthalene ring system is a strong chromophore, and its substitution with a carboxamidine group will influence the absorption spectrum. Naphthalene derivatives typically exhibit strong UV absorption. For example, cellulose (B213188) naphthoate shows strong absorption peaks around 282 nm. researchgate.net Derivatives of 1,8-naphthalimide, which are structurally related, are known for their fluorescent properties. smolecule.com The study of the photophysical properties of naphthylamine sulfonate derivatives in different solvents provides insights into intramolecular charge transfer processes. ekb.eg
Thermal Analysis Methods for Investigating Material Transitions (DSC, TG-DSC, TG-FTIR)
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetry-Differential Scanning Calorimetry (TG-DSC), and Thermogravimetry-Fourier-transform Infrared Spectroscopy (TG-FTIR), are used to study the thermal stability and decomposition of this compound.
DSC and TG-DSC: These methods can identify melting points, phase transitions, and decomposition temperatures. For example, in the thermal analysis of 1,5-diamino-naphthalene, endothermic events between 50 and 165 °C were attributed to the loss of adsorbed water and phase transitions, with a sharp melting point at 191 °C. nih.govmdpi.com For a related naphthalene derivative, the glass-transition temperature was observed around 160 °C. researchgate.net
TG-FTIR: This coupled technique provides real-time analysis of the gaseous products evolved during thermal decomposition. In the study of lanthanide 2,6-naphthalenedicarboxylates, TG-FTIR analysis in an argon atmosphere showed the release of water, carbon oxides, and naphthalene molecules upon decomposition. researchgate.net
Table 5: Thermal Analysis Data for Related Naphthalene Compounds
| Compound/Material | Technique | Observed Transition/Event | Temperature (°C) | Reference |
| 1,5-Diamino-naphthalene | TG-DSC | Loss of adsorbed water, phase transitions | 50 - 165 | nih.govmdpi.com |
| 1,5-Diamino-naphthalene | TG-DSC | Melting point | 191 | mdpi.com |
| Cellulose naphthoate | DSC | Glass-transition temperature | ~160 | researchgate.net |
| Naproxen | DSC | Melting | 153.5 | nih.gov |
| Tenofovir disoproxil fumarate | DSC | Melting | 110.7 - 110.9 | nih.gov |
Powder X-ray Diffractometry (PXRD) for Crystalline Phase Characterization
Powder X-ray Diffractometry (PXRD) is a non-destructive analytical technique used to characterize the crystalline phases of a solid material. The PXRD pattern is a fingerprint of the crystalline structure. For derivatives of naphthalene, PXRD has been used to confirm the crystal structure. For instance, the powder X-ray diffraction data of Schiff base metal complexes of a naphthalene derivative indicated tetragonal, cubic, and monoclinic crystal structures for different complexes. researchgate.net This technique is crucial for identifying polymorphs, assessing crystallinity, and ensuring phase purity of this compound.
Based on a comprehensive review of available scientific literature, it is not possible to generate an article that specifically details the computational and theoretical chemistry studies of "this compound" according to the provided outline.
Extensive searches for research on this specific compound did not yield any scholarly articles or data covering Density Functional Theory (DFT) investigations, Frontier Molecular Orbital (FMO) analysis, Density of States (DOS) and Transition Density Matrix (TDM) mapping, Quantum Chemical Calculations of reaction mechanisms using Transition State Theory, kinetic rate constant estimation with RRKM theory, or Molecular Dynamics (MD) simulations.
The available literature focuses on related but distinct compounds, such as naphthalene, diaminonaphthalene, or other naphthalene derivatives. While these studies employ the theoretical methods mentioned in the outline, their findings are specific to the molecules investigated and cannot be accurately attributed to this compound.
Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions to focus solely on this compound, the requested article cannot be constructed. Generating content would require extrapolating data from different compounds, which would be scientifically unsound and violate the core requirements of the prompt.
Computational and Theoretical Chemistry Studies of Naphthalene 1 Carboxamidine
Computational Methodologies for Binding Free Energy Calculations in Chemical Systems
The calculation of binding free energy is a cornerstone of computational chemistry and plays a pivotal role in drug discovery and molecular recognition. nih.govtandfonline.com These methods estimate the affinity of a ligand for a biological target, such as a protein, guiding the design of more potent therapeutic agents. For a molecule like Naphthalene-1-carboxamidine, understanding its binding affinity to potential targets would be crucial in evaluating its pharmacological potential.
Prominent physics-based methods for these calculations include Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). nih.govnih.gov Both techniques are rooted in statistical mechanics and are often used with molecular dynamics (MD) simulations to compute the free energy difference between two states. tandfonline.com
Thermodynamic Cycle: Alchemical free energy calculations rely on a thermodynamic cycle where a ligand (A) is "alchemically" transformed into another ligand (B) both in a solvent environment and when bound to a protein. Since free energy is a state function, the free energy change of the cycle is zero, allowing for the calculation of the relative binding free energy (ΔΔG) between the two ligands. nih.gov This approach is powerful for comparing related molecules. jchps.com
Absolute vs. Relative Binding Free Energy: Relative binding free energy (RBFE) calculations are used to predict the change in affinity resulting from small modifications to a known ligand. jchps.com Absolute binding free energy (ABFE) calculations, while more computationally demanding, aim to predict the binding affinity of a single ligand without reference to another. nih.gov
These methods require significant computational resources and expertise to execute accurately. jchps.com The choice of force fields, adequate sampling of conformational space, and proper treatment of solvent effects are all critical factors for obtaining reliable predictions that correlate well with experimental binding affinities. jchps.comrsc.org
Table 1: Key Methodologies for Binding Free Energy Calculations
| Methodology | Description | Key Application |
|---|---|---|
| Free Energy Perturbation (FEP) | Calculates the free energy difference between two states by simulating a non-physical, or "alchemical," pathway that transforms one molecule into another. nih.govnih.gov | Predicting the change in binding affinity upon modification of a lead compound. |
| Thermodynamic Integration (TI) | Computes the free energy difference by integrating the ensemble-averaged potential energy derivative with respect to a coupling parameter (λ) that connects the initial and final states. tandfonline.comnih.gov | Calculating relative and absolute binding free energies. |
| MM/PBSA and MM/GBSA | End-point methods that combine molecular mechanics energies with continuum solvation models (Poisson-Boltzmann or Generalized Born) to estimate binding free energy from MD simulation snapshots. tandfonline.comnih.gov | Faster, less rigorous screening of compounds compared to FEP or TI. |
This table provides a general overview of computational methodologies and is not based on specific studies of this compound.
Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational tool that translates complex wavefunctions from quantum chemical calculations into a more intuitive, localized "Lewis-like" chemical picture. uni-muenchen.dewikipedia.org It examines the distribution of electron density in a molecule, providing detailed insights into bonding, lone pairs, and the delocalization of electrons that underlies many chemical phenomena. uni-muenchen.deusc.edu
For this compound, NBO analysis could elucidate:
Charge Distribution: It calculates the natural atomic charges on each atom, revealing the polarity of bonds and identifying potential sites for electrostatic interactions. usc.edu This information is critical for understanding how the molecule might interact with other molecules, including solvents or biological receptors.
Hybridization and Bonding: The analysis provides a description of the hybridization of atomic orbitals that form specific bonds, confirming the bonding structure within the naphthalene (B1677914) rings and the carboxamidine group. usc.edu
Intermolecular Interactions and Charge Transfer: A key feature of NBO analysis is its ability to quantify stabilizing interactions through second-order perturbation theory. researchgate.net It identifies donor-acceptor interactions, such as the delocalization of electron density from a filled (donor) bonding orbital or lone pair to an empty (acceptor) anti-bonding orbital. wikipedia.org These interactions, often described as hyperconjugation, are fundamental to understanding molecular stability, resonance, and charge transfer processes. researchgate.net For instance, studies on related naphthalene derivatives have used NBO analysis to investigate charge-transfer interactions between different parts of a molecule or between molecules. nih.govacs.org
Table 2: Example of NBO Second-Order Perturbation Analysis for a Donor-Acceptor Interaction
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π(C1-C2) | π*(C3-C4) | 20.5 | π → π* (Intra-ring delocalization) |
| LP(N) | σ*(C-X) | 5.8 | n → σ* (Hyperconjugation) |
This table is illustrative. E(2) represents the stabilization energy from the donor-acceptor interaction. The data is hypothetical or drawn from examples of related systems nih.gov to demonstrate the output of an NBO analysis, not specific results for this compound.
Theoretical Assessment of Aromaticity and its Influence on Chemical Properties
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic, planar, and conjugated molecules. The naphthalene core of this compound is a classic example of a polycyclic aromatic hydrocarbon (PAH). nih.gov
Hückel's Rule: The foundational principle for aromaticity is Hückel's rule, which states that a planar, cyclic, fully conjugated system with (4n+2) π-electrons will be aromatic. libretexts.org Naphthalene, with its 10 π-electrons (where n=2), fits this rule and is thus considered aromatic. libretexts.org
Computational Assessment of Aromaticity: Modern computational chemistry provides more sophisticated methods to quantify aromaticity. One of the most widely used techniques is the Nucleus-Independent Chemical Shift (NICS) . github.ioacs.org NICS is calculated by placing a "ghost" atom (with no nucleus or electrons) at a specific point in space, typically at the center of a ring (NICS(0)) or slightly above it (NICS(1)). nih.gov
Negative NICS values indicate a diamagnetic ring current, which is a hallmark of aromaticity.
Positive NICS values indicate a paramagnetic ring current, which is characteristic of antiaromaticity.
NICS values near zero suggest a non-aromatic system.
Table 3: Example NICS(1)zz Values for Aromatic and Antiaromatic Hydrocarbons
| Compound | Number of π Electrons | NICS(1)zz Value | Aromatic Character |
|---|---|---|---|
| Benzene | 6 | -36.1 | Aromatic |
| Naphthalene | 10 | -28.7 | Aromatic |
| Cyclobutadiene | 4 | +69.9 | Antiaromatic |
This table presents representative NICS(1)zz values from the literature to illustrate the method's application. The values are indicative and used for comparison purposes. NICS(1)zz is a component of the NICS value often considered a more reliable indicator of π-electron aromaticity. nih.gov
Based on a thorough review of the available scientific literature, there is limited specific research data concerning "this compound" within the detailed application areas outlined in your request. The existing body of research extensively covers related naphthalene derivatives, such as naphthalimides, naphthalene diimides, and naphthalene carboxamides, in the fields of advanced organic synthesis and materials science. However, specific findings on this compound's role in these advanced applications are not sufficiently documented to construct a detailed and scientifically accurate article as per the provided structure.
Therefore, it is not possible to generate the requested content while strictly adhering to the specified compound "this compound" and the required subsections without resorting to scientifically inaccurate generalizations from other related compounds.
Based on a comprehensive review of available scientific literature, there is currently no documented research investigating the catalytic capabilities of this compound in organic transformations. Searches for direct applications of this specific compound as a catalyst in organic synthesis have not yielded any results.
While the broader classes of compounds, such as amidines and naphthalene derivatives, have been explored for their roles in catalysis, this research does not extend to this compound itself. For instance, various naphthalene-based polymers have been successfully employed as supports for metal catalysts in reactions like the Suzuki cross-coupling. researchgate.netmdpi.comnih.gov Additionally, certain naphthalene-based porous organic salts have demonstrated potential in photocatalytic oxidative coupling reactions. rsc.org
Furthermore, the carboxamide functional group, which is structurally related to the carboxamidine group, is a key component in various catalysts and synthetic methodologies. jocpr.comnih.gov However, this does not provide direct evidence of the catalytic activity of this compound.
It is important to note that the absence of published research does not definitively rule out the possibility of this compound having catalytic properties. It simply indicates that this specific area has not been a subject of reported scientific inquiry. Therefore, no detailed research findings or data tables on its catalytic use can be provided at this time.
Mechanistic Studies of Naphthalene 1 Carboxamidine Interactions
Enzyme Inhibition Mechanism Investigations as a Research Tool
Derivatives of naphthalene-1-carboxamide are utilized as tools to investigate and understand enzyme inhibition mechanisms across different biological systems. Studies on related structures, such as N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN), have been instrumental in exploring molecular mechanisms of action against fungal pathogens like Rhizoctonia solani mdpi.com. Research has shown that such compounds can inhibit the activity of essential enzymes. For instance, NNPCN was found to inhibit ATPase activity, leading to an insufficient supply of ATP and slowed metabolism in the fungus mdpi.com. This inhibition of a crucial enzyme highlights a potential mechanism through which naphthalenic compounds exert their biological effects.
In a different context, a series of naphthalene-1-carboxanilides were studied for their ability to inhibit photosynthetic electron transport (PET) in isolated spinach chloroplasts nih.govresearchgate.net. The inhibition of PET is a mechanism of action for some herbicides, which can disrupt the process of photosynthesis by interfering with components like plastoquinone reduction researchgate.net. The most active compound in this study, N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, demonstrated a half-maximal inhibitory concentration (IC50) value of 59 μmol/L nih.govresearchgate.net. By studying how different structural variations of the naphthalene-1-carboxamide core affect PET inhibition, researchers can elucidate the specific molecular interactions responsible for this activity. These investigations into enzyme and process inhibition serve as a valuable research tool for understanding how these compounds function at a molecular level and for identifying potential new targets for drug and pesticide development mdpi.comresearchgate.net.
Structure-Activity Relationship (SAR) Studies for Chemically-Driven Biological Activity
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of naphthalene-1-carboxamide, SAR analyses have provided key insights into the molecular features that govern their inhibitory potential.
In studies of naphthalene-1-carboxanilides as inhibitors of photosynthetic electron transport (PET), researchers found that the compound's lipophilicity and the electronic properties of its substituents were critical for its activity nih.gov. The relationship between PET-inhibiting activity and the distributive parameter π (a measure of lipophilicity) of the substituent on the naphthalene (B1677914) ring showed a bilinear dependence nih.gov. Activity increased with lipophilicity up to an optimal π value of 1.41, after which a further increase in lipophilicity led to a decrease in activity nih.gov. A similar biphasic relationship was observed for the electronic properties (σ) of the substituents, with an optimal σ value of 0.41 nih.gov. These findings suggest that a precise balance of lipophilicity and electronic character is required for optimal interaction with the biological target.
Other SAR studies on different naphthalene-based compounds have consistently shown that the specific nature and position of substituents play a vital role. For example, in a series of sulphonamide derivatives bearing a naphthalene moiety, the naphthalen-1-yl group was found to be an optimal substituent for potent antiproliferative activity against cancer cell lines nih.gov. The introduction of electron-donating groups into an attached phenyl ring also significantly increased this activity nih.gov. Similarly, in the development of 1,8-naphthalimide derivatives as enzyme inhibitors, the introduction of a pyrimidine moiety facilitated stronger interactions with the target enzyme through halogen and coordination bonds nih.gov.
These detailed SAR studies, which systematically modify the core structure and analyze the resulting changes in biological effect, are fundamental to rational drug design and the optimization of lead compounds mdpi.com.
| Parameter | Observation | Optimal Value | Compound Example | Source |
| Lipophilicity (π) | Bilinear dependence; activity increases up to an optimum, then decreases. | 1.41 | N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | nih.gov |
| Electronic Properties (σ*) | Biphasic course; activity peaks at an optimal electronic influence. | 0.41 | N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | nih.gov |
| Substituent Position | Naphthalen-1-yl moiety found to be optimal for antiproliferative activity. | N/A | A sulphonamide derivative with a naphthalen-1-yl group. | nih.gov |
Characterization of Interactions with Biological Macromolecules through Biophysical Techniques (e.g., SPR, ITC)
To fully understand the mechanism of action of compounds like naphthalene-1-carboxamidine, it is essential to characterize their direct interactions with biological macromolecules such as proteins and nucleic acids. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics caymanchem.comresearchgate.net.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This label-free assay provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) researchgate.netmalvernpanalytical.com. By analyzing these thermodynamic signatures, researchers can gain insight into the forces driving the binding interaction, such as hydrogen bonding or hydrophobic effects researchgate.net. This information is crucial for understanding how a compound recognizes and binds to its specific target, guiding further efforts in drug design and optimization researchgate.netmalvernpanalytical.com.
Surface Plasmon Resonance (SPR) is another widely used technique that monitors binding events in real-time without the need for labels caymanchem.com. SPR measures changes in the refractive index at the surface of a sensor chip where a target macromolecule is immobilized. When a compound flows over the surface and binds to the target, the change in mass is detected, generating a sensorgram caymanchem.com. From this data, one can determine the association (on-rate) and dissociation (off-rate) kinetics of the interaction, as well as the binding affinity. High-throughput SPR systems allow for the efficient screening and characterization of small molecules against biological targets caymanchem.com.
These biophysical methods are integral to the drug discovery process, from hit identification and validation to lead optimization caymanchem.comresearchgate.net. By providing a detailed picture of the molecular interactions between a compound and its target, SPR and ITC help to build a comprehensive structure-activity-thermodynamics profile, enabling a more rational approach to developing potent and specific therapeutic agents researchgate.net.
Photophysical Properties and Environmental Responsiveness in Different Media
The photophysical properties of naphthalene-based compounds are of significant interest due to their potential applications in sensors, probes, and materials science. The rigid naphthalene ring system often imparts distinct absorption and fluorescence characteristics that can be sensitive to the surrounding environment nih.govresearchgate.net.
Studies on various naphthalene derivatives show that they typically absorb light in the UV region nih.gov. The absorption and emission spectra can be influenced by the presence of substituents and the polarity of the solvent. For instance, the absorption spectra of certain naphthalene-bridged disilanes display a red-shift compared to the parent naphthalene, indicating extended conjugation in the system nih.gov. While absorption maxima often show little dependence on solvent polarity, the emission properties can be more sensitive nih.gov.
The fluorescence of naphthalene derivatives can vary significantly based on their structure and the medium. Some derivatives, like N,N-dibutyl-1,4,5,8-naphthalenediimide, exhibit relatively weak fluorescence, which may be due to efficient intersystem crossing to a triplet state researchgate.net. The quantum yield of other naphthalene structures has been observed to be lower in protic solvents compared to aprotic solvents nih.gov. Furthermore, the emission properties can be affected by specific interactions with the solvent. Naphthalene derivatives have been shown to form ground-state complexes with aromatic hydrocarbon solvents, leading to unusual spectral characteristics researchgate.net. The formation of excimers (excited-state dimers) has also been observed for some naphthalene bridged disilanes, particularly in non-polar solvents nih.gov. This environmental responsiveness makes the naphthalene core a valuable scaffold for designing fluorescent probes that can report on the polarity or composition of their local environment.
| Compound Class | Absorption (λmax) | Emission (λmax) | Key Observation | Source |
| Naphthalene-bridged disilanes | Red-shifted vs. naphthalene | Weak emission in near-UV; intense in polar solvents for some isomers. | Emission properties are highly dependent on structural isomers and solvent polarity. | nih.gov |
| 4-substituted 1,8-naphthalimides | N/A | Long emission wavelength | Showed a large Stokes shift (up to 200 nm) and lower quantum yield in protic solvents. | nih.gov |
| N,N-dibutyl-1,4,5,8-naphthalenediimide | Vibrational structure | Weak fluorescence (Quantum Yield ~0.002) | Forms ground-state complexes with aromatic solvents like benzene and toluene. | researchgate.net |
Conclusion and Future Research Directions
Synthesis and Structural Elucidation Advancements
Detailed synthetic routes and comprehensive structural elucidation for Naphthalene-1-carboxamidine are not well-documented in current literature. While general methods for the synthesis of carboxamides and related derivatives are established, specific optimization and characterization for the carboxamidine functional group on a naphthalene (B1677914) core are needed. mdpi.comnih.gov Future research should prioritize the development of efficient and scalable synthetic protocols for this compound and its derivatives.
Advancements in analytical techniques will be crucial for the thorough characterization of these new compounds. Techniques such as single-crystal X-ray diffraction will be invaluable for determining the precise three-dimensional structure, including bond angles and lengths, which are fundamental for understanding its chemical behavior. mdpi.com Spectroscopic methods, including advanced NMR techniques, will be essential for confirming the structure and purity of synthesized compounds.
Emerging Frontiers in Computational Chemistry
Computational chemistry offers a powerful tool to investigate the properties of this compound in the absence of extensive experimental data. ewadirect.com Molecular modeling and density functional theory (DFT) calculations can provide significant insights into its electronic structure, reactivity, and potential interactions with other molecules. mdpi.comnih.gov These computational studies can predict key properties and guide experimental work, saving time and resources.
Future computational research could focus on:
Mapping the electrostatic potential surface to identify regions of electrophilic and nucleophilic character, which can predict reactivity.
Simulating its interaction with biological targets , such as enzymes or receptors, to explore its potential as a therapeutic agent. nih.gov
Predicting spectroscopic signatures (e.g., NMR, IR spectra) to aid in the identification and characterization of the synthesized compound.
Unexplored Potential in Materials Science and Organic Synthesis
The unique structural features of this compound suggest a range of potential applications that remain largely unexplored.
In Materials Science: The rigid naphthalene core combined with the hydrogen-bonding capabilities of the carboxamidine group could be leveraged in the design of novel organic materials. researchgate.net Potential areas of investigation include:
Liquid crystals: The anisotropic nature of the naphthalene ring system could lead to the development of new liquid crystalline materials.
Organic semiconductors: The π-conjugated system of naphthalene is a key feature in many organic electronic materials.
Coordination polymers and metal-organic frameworks (MOFs): The carboxamidine group can act as a ligand to coordinate with metal ions, potentially forming porous materials with applications in gas storage or catalysis.
In Organic Synthesis: The reactivity of the carboxamidine group could be exploited to use this compound as a versatile building block in the synthesis of more complex molecules. nih.gov It could serve as a precursor for the synthesis of various heterocyclic compounds containing the naphthalene moiety.
Strategic Outlook for this compound Research
A strategic approach is necessary to advance the study of this compound. A proposed roadmap for future research would involve:
Fundamental Chemistry: Establishing robust synthetic methods and conducting thorough structural and spectroscopic characterization.
Computational Modeling: Utilizing theoretical calculations to predict properties and guide experimental design.
Exploratory Applications: Investigating its potential in materials science and as a synthon in organic chemistry.
Biological Screening: In-depth screening for a wide range of biological activities, building upon the known therapeutic potential of other naphthalene derivatives. ekb.eg
Collaboration between synthetic chemists, computational chemists, materials scientists, and biologists will be essential to fully realize the potential of this underexplored molecule.
Identification of Key Research Gaps and Challenges
The primary challenge in the field of this compound research is the profound lack of foundational data. The key research gaps that need to be addressed are:
Lack of established synthetic routes: No optimized and well-described methods for its preparation are available.
Absence of detailed characterization data: Comprehensive spectroscopic and crystallographic data are missing.
No computational studies: There is a dearth of theoretical calculations to understand its electronic and structural properties.
Unexplored reactivity: Its chemical reactivity and potential as a synthetic intermediate are unknown.
No application-focused research: Its potential in materials science, medicinal chemistry, or other fields has not been investigated.
Overcoming these challenges will require dedicated research efforts to build a fundamental understanding of this compound, which will in turn pave the way for the exploration of its potential applications.
Q & A
How can researchers design robust experimental protocols to assess the systemic toxicity of Naphthalene-1-carboxamidine in mammalian models?
Basic Research Focus
To evaluate systemic effects (e.g., hepatic, renal, respiratory), follow standardized inclusion criteria for exposure routes (inhalation, oral, dermal) and health outcomes (e.g., organ-specific effects, hematological changes) as outlined in Table B-1 . Use controlled dosing regimens with randomization and allocation concealment to minimize bias, as specified in Table C-7 . For data extraction, employ systematic review frameworks (Table C-2) to categorize endpoints like body weight changes or histological alterations .
What methodologies are recommended for resolving contradictions in toxicological data across studies on this compound?
Advanced Research Focus
Contradictions often arise from variability in exposure durations, species-specific responses, or analytical techniques. Apply a tiered risk-of-bias assessment (Tables C-6 and C-7) to evaluate study reliability . Cross-validate findings using in vitro models (e.g., metabolically competent cell lines) to isolate mechanisms like bioactivation pathways . Integrate pharmacokinetic data to reconcile dose-response disparities, prioritizing studies with clear metabolic profiling .
How should researchers optimize synthesis routes for this compound derivatives while ensuring reproducibility?
Basic Research Focus
Use validated reaction conditions (e.g., oxidation with KMnO₄ or reduction with NaBH₄) to generate intermediates like naphthalene-1-carboxylic acid . Document purity thresholds (e.g., ≥95% via HPLC) and characterize products using NMR and mass spectrometry. Avoid proprietary methods from non-peer-reviewed platforms (e.g., BenchChem) and adhere to open-source databases like NIST Chemistry WebBook for spectral validation .
What advanced techniques are available to study the environmental persistence and biomonitoring of this compound?
Advanced Research Focus
Deploy gas chromatography-mass spectrometry (GC-MS) to quantify environmental partitioning in air, water, and soil matrices . For biomonitoring, measure urinary metabolites (e.g., hydroxylated derivatives) in occupationally exposed populations, aligning with EPA guidelines for polycyclic aromatic hydrocarbons . Model bioaccumulation potential using log Kow values and prioritize studies with longitudinal exposure data .
How can genomic toxicity risks (e.g., DNA damage, transcriptional dysregulation) be systematically evaluated for this compound?
Advanced Research Focus
Leverage transcriptomic assays (RNA-seq) to identify gene expression changes in in vitro models (e.g., HepG2 cells) . Combine these with in silico tools to predict binding affinities for nuclear receptors or transcription factors. Validate findings using OECD-compliant genotoxicity tests (e.g., Ames assay, micronucleus test) and cross-reference with epidemiological data on analogous naphthalene derivatives .
What strategies mitigate bias in human cohort studies investigating this compound exposure?
Basic Research Focus
Implement blinding protocols during outcome measurement and ensure all endpoints (e.g., respiratory function, biomarker levels) are pre-registered to avoid selective reporting . Use stratified sampling to account for confounders like smoking status or occupational history. Reference systematic review frameworks (Table C-2) to standardize data extraction and analysis .
How do researchers differentiate between species-specific metabolic pathways of this compound in toxicity studies?
Advanced Research Focus
Compare cytochrome P450 isoform activity across species (e.g., human CYP2F1 vs. murine Cyp2f2) using liver microsomal assays . Quantify reactive metabolites (e.g., epoxides) via trapping agents like glutathione and correlate with organ-specific toxicity patterns . Prioritize studies that integrate in vitro human organoid models to bridge translational gaps .
What are the best practices for conducting a systematic review of this compound’s toxicological profile?
Methodological Guidance
Follow PRISMA guidelines with search strings covering terms like "Naphthalenes/pharmacokinetics," "toxicogenomics," and "environmental exposure" (see Appendix B.1.1) . Extract data using customized forms (Table C-2) to capture study design, endpoints, and risk-of-bias metrics . Synthesize findings in evidence maps, highlighting data gaps (e.g., long-term carcinogenicity studies) .
How can computational models enhance the prediction of this compound’s interactions with biological targets?
Advanced Research Focus
Apply molecular docking simulations to predict binding to proteins like aryl hydrocarbon receptor (AhR) or estrogen receptor-alpha . Validate predictions using surface plasmon resonance (SPR) for affinity measurements. Integrate QSAR models to estimate toxicity thresholds, ensuring training datasets include structurally related naphthalene derivatives .
What quality control measures are critical for validating analytical methods in this compound research?
Basic Research Focus
Establish method precision (RSD <10%) and accuracy (spike recovery 85–115%) using certified reference materials . Perform inter-laboratory comparisons for LC-MS/MS protocols and document limits of detection (LOD) in environmental matrices . Exclude studies lacking validation details or relying on unverified commercial kits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
